molecular formula C23H22N2OS2 B12019024 3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 618879-75-7

3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B12019024
CAS No.: 618879-75-7
M. Wt: 406.6 g/mol
InChI Key: SMDOBGJOXLQANQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form the benzothiophene core. This intermediate is then reacted with 1-naphthylmethyl chloride in the presence of a base to introduce the naphthylmethyl group. Finally, cyclization with urea or thiourea under acidic conditions yields the desired pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.

Major Products

Scientific Research Applications

3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one
  • 3-Ethyl-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one
  • 2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one

Uniqueness

3-Ethyl-2-[(1-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

618879-75-7

Molecular Formula

C23H22N2OS2

Molecular Weight

406.6 g/mol

IUPAC Name

3-ethyl-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2OS2/c1-2-25-22(26)20-18-12-5-6-13-19(18)28-21(20)24-23(25)27-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11H,2,5-6,12-14H2,1H3

InChI Key

SMDOBGJOXLQANQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)SC5=C2CCCC5

Origin of Product

United States

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